molecular formula C15H13Cl B022767 1-(Chloromethyl)-4-(2-phenylethenyl)benzene CAS No. 101095-61-8

1-(Chloromethyl)-4-(2-phenylethenyl)benzene

Cat. No. B022767
CAS RN: 101095-61-8
M. Wt: 228.71 g/mol
InChI Key: IWJQBYQAGGHNAB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(2-phenylethenyl)benzene, commonly known as styrene chloromethyl ether, is a colorless liquid that is widely used in the chemical industry for the production of resins, polymers, and plastics. Despite its widespread use, styrene chloromethyl ether is a highly toxic compound that poses significant health risks to those who handle it.

Mechanism of Action

Styrene chloromethyl ether is a highly reactive compound that can react with a variety of nucleophiles, including water, alcohols, and thiols. Upon exposure to these nucleophiles, styrene chloromethyl ether undergoes nucleophilic substitution, resulting in the formation of a variety of products, including alcohols, ethers, and thioethers. This reactivity is what makes styrene chloromethyl ether so useful in the production of polymers and resins.
Biochemical and Physiological Effects:
Styrene chloromethyl ether is a highly toxic compound that can cause significant health effects upon exposure. Inhalation of styrene chloromethyl ether can cause respiratory distress, while skin contact can result in severe burns and dermatitis. Styrene chloromethyl ether is also a potent carcinogen, with exposure increasing the risk of developing lung cancer, liver cancer, and lymphoma.

Advantages and Limitations for Lab Experiments

Styrene chloromethyl ether is a highly reactive compound that can be used in a variety of chemical reactions. Its reactivity makes it useful in the production of polymers and resins, as well as in the synthesis of pharmaceuticals and agrochemicals. However, its toxicity and carcinogenicity make it difficult to work with, and strict safety precautions must be taken when handling it.

Future Directions

Despite its toxicity, styrene chloromethyl ether continues to be an important compound in the chemical industry. Future research could focus on developing safer and more efficient methods for its synthesis and use, as well as on studying its potential use in new applications, such as in the production of advanced materials or in the development of new drugs. Additionally, research could focus on identifying new nucleophiles that can react with styrene chloromethyl ether, expanding its potential uses even further.

Scientific Research Applications

Styrene chloromethyl ether has been extensively studied for its use in the synthesis of polymers and resins. It is also used as a crosslinking agent in the production of rubber and as a reactive diluent in the manufacture of epoxy resins. In addition, styrene chloromethyl ether has been studied for its potential use as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

properties

IUPAC Name

1-(chloromethyl)-4-(2-phenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJQBYQAGGHNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-(2-phenylethenyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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